[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
Overview
Description
“[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” is an organic compound that has gained attention in the field of biological and biochemical research due to its unique properties1. It is also known as XTT1.
Synthesis Analysis
The synthesis of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” is not explicitly mentioned in the search results. However, tert-butyl esters are generally used as protecting groups in organic synthesis2. They can be deprotected under mild acidic conditions2.Molecular Structure Analysis
The molecular formula of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” is C10H21NO51. Its molecular weight is 235.28 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not detailed in the search results. However, tert-butyl esters are known to react with SOCl2 at room temperature to provide acid chlorides2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Molecular Recognition :
- Used in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia, S. Arrasate, E. Lete, & N. Sotomayor, 2006).
- Involved in potentiometric experiments for the molecular recognition of amino acid esters in liquid polymeric membrane ion-selective electrodes (M. Kronďák, T. V. Shishkanova, R. Holakovský, R. Volf, I. Stibor, & V. Král, 2001).
Synthesis and Characterization of Liquid Crystalline Materials :
- Utilized in the synthesis and characterization of novel rod-like ester-based liquid crystalline homologous series, examining the effect of tert-butyl tail on mesomorphism (Shavi Thakur & H. N. Patel, 2020).
Organic Synthesis and Kinetic Studies :
- Plays a role in kinetic investigations of the hydrolysis of simple aliphatic dicarboxylic tertiary butyl esters (J. D. Homan, 2010).
- Involved in the conversion of tert-butyl esters to acid chlorides using thionyl chloride (J. A. Greenberg & T. Sammakia, 2017).
Crystallographic Studies :
- Investigated in synthetic and crystallographic studies of compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester (R. Kant, Vishal Singh, & A. Agarwal, 2015).
Environmental Applications :
- Assessed in the context of biodegradation and fate in soil and groundwater, particularly in relation to ethyl tert-butyl ether (ETBE) (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, & M. Spence, 2020).
Safety And Hazards
The safety and hazards associated with “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not explicitly mentioned in the search results. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for the use of “[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester” are not specified in the search results. However, its unique properties suggest potential applications in the field of biological and biochemical research1.
Please note that this information is based on available web search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or experts in the field.
properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5/c1-10(2,3)16-9(13)11(4)15-8-7-14-6-5-12/h12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFUUJSWBPEOGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.